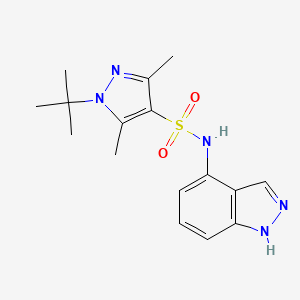![molecular formula C18H21N5O B6620919 5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6620919.png)
5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an oxadiazole ring, a piperidine ring, and a phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group is introduced via alkylation reactions using 1-methylimidazole.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Final Assembly: The final step involves coupling the piperidine and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Research: The compound is used as a model system to study the reactivity and properties of oxadiazoles.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the piperidine and imidazole groups, making it less complex.
1-Methylimidazole: Contains only the imidazole ring, lacking the oxadiazole and piperidine components.
Piperidine: A simple cyclic amine without the oxadiazole and imidazole rings.
Uniqueness
5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole is unique due to its combination of three distinct functional groups: the oxadiazole ring, the piperidine ring, and the imidazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-[1-[(1-methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-22-12-10-19-16(22)13-23-11-6-5-9-15(23)18-20-17(21-24-18)14-7-3-2-4-8-14/h2-4,7-8,10,12,15H,5-6,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASYNPKEZNCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Benzyl(methyl)amino]-1-(2-pyridin-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B6620836.png)
![4-(4-fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide](/img/structure/B6620839.png)
![2-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-N-pyridin-3-ylacetamide](/img/structure/B6620847.png)
![1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1-phenylpyrazol-4-yl)propan-1-one](/img/structure/B6620851.png)
![1-[2-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]acetyl]piperidine-2-carboxamide](/img/structure/B6620856.png)
![2-[(4-Methylpyrazol-1-yl)methyl]-4-[(3-methylquinoxalin-2-yl)methyl]morpholine](/img/structure/B6620864.png)
![N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B6620880.png)

![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-4-methylpentan-2-amine](/img/structure/B6620897.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-[3-(2-methylprop-2-enoxy)phenyl]urea](/img/structure/B6620913.png)
![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]-2-methylsulfonylpropan-1-one](/img/structure/B6620916.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide](/img/structure/B6620926.png)
![N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide](/img/structure/B6620937.png)

